molecular formula C18H16N4OS B2818432 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 872701-51-4

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2818432
CAS RN: 872701-51-4
M. Wt: 336.41
InChI Key: RDAOSEMHBGGAFF-UHFFFAOYSA-N
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Description

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide, also known as PPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPTA is a thioacetamide derivative that has shown promising results in various biological assays.

Scientific Research Applications

Synthesis and Chemical Structure

Studies have developed synthetic pathways for pyridazine derivatives, including compounds structurally related to 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide. These efforts aim to enhance their chemical properties for further application in drug discovery and materials science. For instance, the synthesis and antisecretory activity of pyridazine derivatives have been explored, showing the potential for creating more potent and less toxic compounds with long-lasting action (Yamada et al., 1981). Similarly, the antimicrobial activity of novel sulphonamide derivatives has been investigated, demonstrating good activity against several strains (Fahim & Ismael, 2019).

Biological Activity

Research on the biological activity of pyridazine derivatives has shown promising results in antimicrobial efficacy. For example, synthesized compounds exhibited significant antimicrobial activity, with specific derivatives showing high activity towards most strains tested (Fahim & Ismael, 2019). This highlights the potential of these compounds in addressing microbial resistance and developing new therapeutic agents.

properties

IUPAC Name

N-(2-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-13-4-2-3-5-15(13)20-17(23)12-24-18-7-6-16(21-22-18)14-8-10-19-11-9-14/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAOSEMHBGGAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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